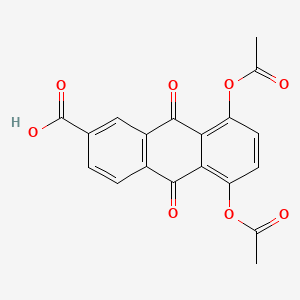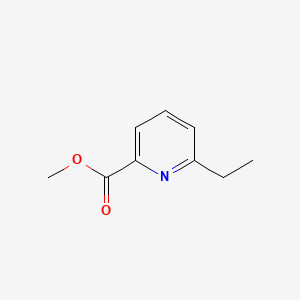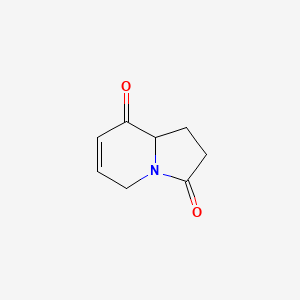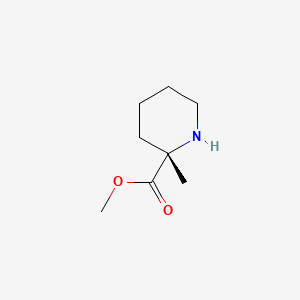![molecular formula C15H18O5 B566518 (E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione CAS No. 102907-31-3](/img/structure/B566518.png)
(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione is a naturally occurring compound belonging to the family of sesquiterpene lactones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has been isolated from various plant species and has garnered significant interest due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione typically involves the oxidative cleavage of sesquiterpene lactone-derived dienes. This process is carried out in the absence of protecting groups, making it an efficient and straightforward method . The key steps include the formation of cyclic peroxides followed by their fragmentation to yield the desired seco or iso-seco structures .
Industrial Production Methods
Industrial production of this compound can be achieved through bioactivity-guided fractionation of plant extracts. This method involves the use of an NF-κB-based reporter-gene assay to identify bioactive components, followed by spectroscopic analysis to confirm the structure of the isolated compounds .
Chemical Reactions Analysis
Types of Reactions
(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the lactone ring.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological activities.
Scientific Research Applications
(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene lactone synthesis and reactivity.
Medicine: this compound has shown potential as an anti-inflammatory and anticancer agent, making it a candidate for drug development.
Industry: The compound’s antimicrobial properties make it useful in the development of natural preservatives and antimicrobial agents.
Mechanism of Action
(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione exerts its effects primarily through the inhibition of the NF-κB signaling pathway . This pathway plays a crucial role in inflammation, immune response, and cancer progression. By inhibiting this pathway, this compound can reduce inflammation and potentially inhibit cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Iso-seco-tanapartholides: These compounds share a similar structure and biological activity with (E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione.
Saikosaponins: These compounds, isolated from Bupleurum chinense, also inhibit the NF-κB pathway and exhibit anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific structure and the efficiency of its synthesis. Its ability to inhibit the NF-κB pathway without the need for protecting groups during synthesis makes it a valuable compound for further research and development.
Properties
CAS No. |
102907-31-3 |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.304 |
IUPAC Name |
(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione |
InChI |
InChI=1S/C15H18O5/c1-9(16)4-6-12(18)8-14-13(7-5-10(2)17)11(3)15(19)20-14/h4,6,13-14H,3,5,7-8H2,1-2H3/b6-4+/t13-,14-/m0/s1 |
InChI Key |
VNOAOFGIURPXMV-HHAVJRIZSA-N |
SMILES |
CC(=O)CCC1C(OC(=O)C1=C)CC(=O)C=CC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-1-oxa-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B566436.png)


![4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI)](/img/new.no-structure.jpg)


![4-[(3-Aminopropyl)amino]benzoic acid](/img/structure/B566445.png)


![6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B566451.png)
